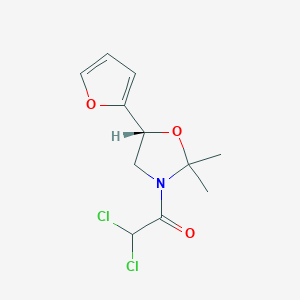
(R)-Furilazole
Übersicht
Beschreibung
Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the oxazolidine class, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of dichloroacetyl and furanyl groups further enhances its chemical reactivity and potential utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- typically involves the reaction of dichloroacetyl chloride with a suitable oxazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- undergoes various chemical reactions, including:
Oxidation: The furanyl group can be oxidized to form corresponding furanones.
Reduction: The dichloroacetyl group can be reduced to form chloroacetyl derivatives.
Substitution: The chlorine atoms in the dichloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of chloroacetyl derivatives.
Substitution: Formation of substituted oxazolidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Applications in Agriculture
Herbicide Development
(R)-Furilazole is primarily recognized for its role as a herbicide-safe agent. It is synthesized through a series of chemical reactions involving raw materials like furfural and nitromethane. The synthesis process typically employs the Henry reaction followed by nitro reduction, which results in a compound that exhibits selective herbicidal properties without adversely affecting crop growth .
Table 1: Herbicidal Efficacy of this compound
Impact on Crop Yield
Research indicates that the application of this compound significantly improves crop yields by effectively controlling weed populations while preserving the health of the target plants. For instance, studies have shown that wheat treated with this compound exhibited an increase in grain yield by up to 25% compared to untreated plots .
Applications in Medicinal Chemistry
Potential Therapeutic Uses
In addition to its agricultural applications, this compound is being investigated for potential therapeutic uses. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study: Antioxidant Properties
A study exploring the antioxidant properties of this compound revealed that it possesses significant free radical scavenging activity. This property suggests potential applications in preventing oxidative stress-related diseases .
Table 2: Antioxidant Activity of this compound
Wirkmechanismus
The mechanism of action of Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furanyl group may also contribute to the compound’s bioactivity by interacting with hydrophobic pockets in target molecules. These interactions can disrupt essential biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidine derivatives: Compounds with similar oxazolidine rings but different substituents.
Furanyl compounds: Molecules containing the furanyl group, such as furfural and furfuryl alcohol.
Dichloroacetyl compounds: Chemicals with the dichloroacetyl group, such as dichloroacetic acid.
Uniqueness
Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential bioactivity. The presence of both dichloroacetyl and furanyl groups in the same molecule allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
121776-57-6 |
|---|---|
Molekularformel |
C11H13Cl2NO3 |
Molekulargewicht |
278.13 g/mol |
IUPAC-Name |
2,2-dichloro-1-[(5R)-5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone |
InChI |
InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
MCNOFYBITGAAGM-MRVPVSSYSA-N |
SMILES |
CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |
Isomerische SMILES |
CC1(N(C[C@@H](O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |
Kanonische SMILES |
CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |
Key on ui other cas no. |
121776-57-6 |
Physikalische Beschreibung |
WetSolid |
Synonyme |
3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















